molecular formula C16H19NO2S B229816 1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine

1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine

Cat. No. B229816
M. Wt: 289.4 g/mol
InChI Key: MKCPYBDBECRINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine, also known as JNJ-193, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine works by binding to the dopamine transporter and preventing the reuptake of dopamine from the synapse. This leads to increased levels of dopamine in the synapse, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, as well as increase the release of dopamine in the brain. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in rodents.

Advantages and Limitations for Lab Experiments

1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which allows for precise control over the levels of dopamine in the synapse. It is also relatively easy to synthesize and has good stability. However, one limitation of 1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine. One potential area of study is the role of the dopamine transporter in addiction and drug abuse. 1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine could be used to study the effects of dopamine on drug-seeking behavior and withdrawal symptoms. Another potential area of study is the use of 1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine as a therapeutic agent for conditions such as depression and anxiety. Finally, 1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine could be used to study the effects of dopamine on learning and memory.

Synthesis Methods

The synthesis of 1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine involves the reaction of 4-methyl-1-naphthalene sulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatography steps to yield pure 1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine.

Scientific Research Applications

1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine has been used extensively in scientific research as a tool to study the role of the dopamine transporter in the brain. It has been shown to be a potent and selective inhibitor of the DAT, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the DAT, 1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine allows for increased levels of dopamine in the synapse, which can be used to study the effects of dopamine on behavior and physiology.

properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

1-(4-methylnaphthalen-1-yl)sulfonylpiperidine

InChI

InChI=1S/C16H19NO2S/c1-13-9-10-16(15-8-4-3-7-14(13)15)20(18,19)17-11-5-2-6-12-17/h3-4,7-10H,2,5-6,11-12H2,1H3

InChI Key

MKCPYBDBECRINW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCCCC3

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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